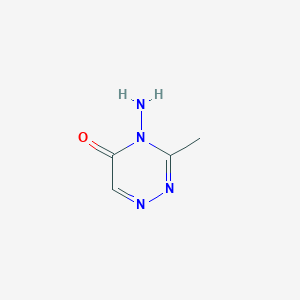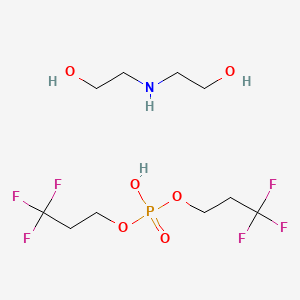
Methyl Myristate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Myristate-d3 is a deuterated form of methyl myristate, a methyl ester of myristic acid. It is commonly used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C15H27D3O2, and it has a molecular weight of 245.42 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl Myristate-d3 can be synthesized through the esterification of myristic acid with methanol-d3 (deuterated methanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the esterification of myristic acid with methanol-d3 in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl Myristate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form myristic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it to myristyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions
Major Products Formed
Oxidation: Myristic acid.
Reduction: Myristyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Methyl Myristate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a component in the formulation of various products .
Mécanisme D'action
The mechanism of action of Methyl Myristate-d3 is primarily related to its role as a labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and transformations of myristic acid derivatives. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, facilitating the identification and quantification of the compound in complex mixtures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Myristate: The non-deuterated form of Methyl Myristate-d3.
Methyl Laurate: A methyl ester of lauric acid, with a shorter carbon chain.
Methyl Palmitate: A methyl ester of palmitic acid, with a longer carbon chain.
Methyl Stearate: A methyl ester of stearic acid, with an even longer carbon chain
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C15H30O2 |
|---|---|
Poids moléculaire |
245.42 g/mol |
Nom IUPAC |
trideuteriomethyl tetradecanoate |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3/i2D3 |
Clé InChI |
ZAZKJZBWRNNLDS-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)


![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)



